2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrimidoindole core, which is known for its biological activity, and an azepane ring, which contributes to its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the preparation may begin with the condensation of a phenyl-substituted indole derivative with a suitable azepane-containing reagent, followed by oxidation and thiolation steps to introduce the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, such as gold catalysts, to facilitate key steps in the synthesis, and the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one has been explored for various scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule, with studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has focused on its potential use in drug development, particularly for its anticancer and antimicrobial properties .
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidoindole derivatives and azepane-containing molecules. Examples include:
- 1-Azepan-1-yl-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone .
- Benzothiazole derivatives with similar structural motifs .
Uniqueness
What sets 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one apart is its combination of a pyrimidoindole core with an azepane ring and a thioether linkage. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c29-20(27-14-8-1-2-9-15-27)16-31-24-26-21-18-12-6-7-13-19(18)25-22(21)23(30)28(24)17-10-4-3-5-11-17/h3-7,10-13,25H,1-2,8-9,14-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNODUUNQICMABS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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